2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione
Overview
Description
2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione is a complex organic compound that features a benzofuran moiety linked to an isoindole-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione typically involves multiple steps. One common method includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Benzyloxy Substitution: The benzofuran derivative is then subjected to a benzyloxy substitution reaction, often using benzyl bromide in the presence of a base such as potassium carbonate.
Coupling with Isoindole-1,3-dione: The final step involves coupling the benzyloxy-benzofuran derivative with isoindole-1,3-dione. This can be achieved through a nucleophilic substitution reaction, where the benzofuran derivative acts as a nucleophile attacking the isoindole-1,3-dione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the removal of the benzyloxy group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Benzyl bromide with potassium carbonate in an organic solvent like dimethylformamide.
Major Products
Oxidation: Oxidized benzofuran derivatives.
Reduction: Debenzylated benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzofuran moiety can interact with aromatic residues in proteins, while the isoindole-1,3-dione structure can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)benzofuran
- 2-(4-Methylphenyl)benzofuran
- 2-(3,4-Dimethoxyphenyl)benzofuran
- 5-(Benzofuran-2-yl)benzo[d][1,3]dioxole
Uniqueness
2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione is unique due to the presence of both the benzyloxy-benzofuran and isoindole-1,3-dione moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both chemical and biological research.
Properties
IUPAC Name |
2-[(6-phenylmethoxy-1-benzofuran-2-yl)methyl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4/c26-23-20-8-4-5-9-21(20)24(27)25(23)14-19-12-17-10-11-18(13-22(17)29-19)28-15-16-6-2-1-3-7-16/h1-13H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDULCYLUWIUGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(O3)CN4C(=O)C5=CC=CC=C5C4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.